![molecular formula C18H21N3O5 B2494214 6-烯丙基-4-(3,4,5-三甲氧基苯基)-3,4,6,7-四氢-1H-吡咯[3,4-d]嘧啶-2,5-二酮 CAS No. 874594-24-8](/img/structure/B2494214.png)

6-烯丙基-4-(3,4,5-三甲氧基苯基)-3,4,6,7-四氢-1H-吡咯[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

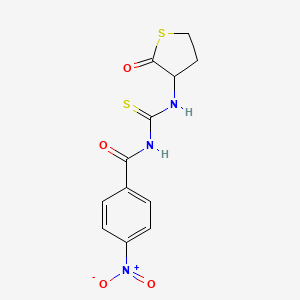

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves complex chemical reactions, often using palladium(II) chloride and alkylamines for the treatment of allyl-amino-uracils. For example, Ishikawa et al. (1992) demonstrated the synthesis of 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines from 5-allyl-6-chloro-1,3-dimethyluracil and alkylamines (Ishikawa et al., 1992). Similarly, one-step preparations for pyrido[3,4-d]pyrimidine synthesis involve reactions of formyl-trimethylpyrimidine-dione with primary amines, showcasing the compound's synthetic versatility (Noguchi et al., 1988).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives reveals significant insights into their chemical behavior. The aromaticity and substitution pattern on the pyrimidine ring influence the electronic and steric properties of these compounds, affecting their reactivity and potential applications.

Chemical Reactions and Properties

Pyrrolo[3,4-d]pyrimidines undergo various chemical reactions, including cyclization, acylation, and electrophilic substitution, showcasing their reactivity and functional group compatibility. Mekuskiene et al. (2006) highlighted the synthesis and reactions of pyrimidine-diones with electrophiles, demonstrating the compound's versatile chemistry (Mekuskiene & Vainilavicius, 2006).

科学研究应用

抑制人类中性粒细胞弹性蛋白酶

这种化合物被研究作为人类中性粒细胞弹性蛋白酶(HNE)的抑制剂,这在治疗涉及HNE活性的疾病中具有重要意义。根据与类似嘧啶衍生物(Expert Opinion on Therapeutic Patents, 2009)相关的研究,它在经由吸入的局部肺部治疗中具有潜在应用。

合成和反应性

研究集中在类似吡咯嘧啶衍生物的合成及其与各种亲电试剂的反应上。这些发现对于理解这类化合物的化学行为和潜在应用以创造新物质至关重要(Chemistry of Heterocyclic Compounds, 2006)。

结构分析和反应途径

研究包括吡咯嘧啶衍生物与1,3-二酮的反应,导致复杂结构的形成。这为了解吡咯环的π电子富集性质提供了见解,这对潜在的药物应用至关重要(Chemistry of Heterocyclic Compounds, 2003)。

抗菌和抗真菌应用

某些与指定化合物密切相关的吡啶嘧啶衍生物显示出有希望的抗菌和抗真菌活性。这表明有望开发新的抗微生物药物(Medicinal Chemistry, 2014)。

电子应用

吡咯嘧啶衍生物的衍生物,如含有吡咯单元的共轭聚合物,由于其发光性能而被探索用于电子应用。这表明在电子设备中有潜在用途(Macromolecular Rapid Communications, 2000)。

抗氧化潜力

对嘧啶嘧啶衍生物的研究显示出显著的抗氧化活性,突显了它们作为生物活性化合物的潜力(IOP Conference Series: Materials Science and Engineering, 2020)。

作用机制

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .

Mode of Action

This compound interacts with its targets by inhibiting their function. For instance, it inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound disrupts normal cellular processes, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . Inhibition of Hsp90 disrupts the folding of various client proteins, affecting multiple signaling pathways involved in cell growth and survival . The compound also inhibits TrxR, an enzyme involved in maintaining cellular redox balance .

Result of Action

The compound’s action results in the disruption of normal cellular processes, leading to cell death . This is primarily achieved through the inhibition of tubulin polymerization and the disruption of Hsp90 function . These effects make the compound a potential candidate for anticancer therapies .

属性

IUPAC Name |

6-prop-2-enyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-5-6-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(24-2)16(26-4)13(8-10)25-3/h5,7-8,15H,1,6,9H2,2-4H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZFHGRZPBBQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC=C)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)